Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate
Description
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate is a pyridine derivative with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . The compound features a pyridine ring substituted with a methoxy group at position 4, methyl groups at positions 2, 5, and 6, and an ethyl ester at position 3. Its structural complexity and functional group arrangement make it a valuable intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-6-16-12(14)10-9(4)13-8(3)7(2)11(10)15-5/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUKAAQSCNRUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1851359-11-9 | |
| Record name | ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate typically involves the esterification of 4-methoxy-2,5,6-trimethylpyridine-3-carboxylic acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-formyl-2,5,6-trimethylpyridine-3-carboxylate or 4-carboxy-2,5,6-trimethylpyridine-3-carboxylate.
Reduction: Formation of ethyl 4-methoxy-2,5,6-trimethylpyridine-3-methanol.
Substitution: Formation of 4-substituted-2,5,6-trimethylpyridine-3-carboxylate derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate has been explored for its potential in drug development due to its structural characteristics that may enhance biological activity.
- Antiviral Activity : Research indicates that derivatives of pyridine compounds exhibit antiviral properties. This compound may contribute to the synthesis of new antiviral agents targeting various viruses, including HIV .
- Drug Synthesis : This compound can serve as a building block in the synthesis of more complex pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic effects .
Agrochemical Applications
The compound is also being investigated for its use in agrochemicals, particularly as a precursor in the synthesis of herbicides and pesticides. The presence of the pyridine ring is crucial for the biological activity of many agrochemical products.
Material Science
In material science, this compound can be utilized in the development of functional materials due to its ability to form coordination complexes with metals. These complexes can have applications in catalysis and as sensors.
Data Table: Comparative Analysis of Pyridine Derivatives
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Methoxy group at position 4 | Potentially enhanced biological activity |
| Ethyl 2-methylpyridine-3-carboxylic acid | Methyl group at position 2 | Simpler structure; fewer methyl groups |
| Ethyl 2,6-dimethylpyridine-3-carboxylic acid | Methyl groups at positions 2 and 6 | Different substitution pattern |
Case Study 1: Antiviral Properties
A study published in SAGE Journals examined various pyridine derivatives for their antiviral activity against HIV. It was found that modifications to the pyridine structure could significantly enhance efficacy . this compound's unique structure positions it well for similar investigations.
Case Study 2: Synthesis of Novel Agrochemicals
Research conducted by Jubilant Ingrevia highlighted the use of pyridine derivatives in developing new agrochemicals. The structural versatility of this compound makes it a candidate for further exploration in this field .
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Ethyl 4-Methoxy-2,6-Bis(trifluoromethyl)pyridine-3-Carboxylate
- Molecular Formula: C₁₁H₁₁F₆NO₃ .
- Key Features : Replaces the methyl groups at positions 2 and 6 with trifluoromethyl (-CF₃) groups.
- Impact: The electron-withdrawing -CF₃ groups enhance electrophilicity at the pyridine ring, increasing resistance to nucleophilic attack compared to the methyl-substituted target compound.
Ethyl 4-Chloro-3-Formyl-5,6-Dihydro-2H-Pyridine-1-Carboxylate
- Molecular Formula: C₉H₁₂ClNO₃ .
- Key Features :
- Chloro (-Cl) at position 4 and formyl (-CHO) at position 3.
- Dihydro pyridine ring (partial saturation between positions 5 and 6).
- Impact :
Ring Saturation and Conformational Flexibility
Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate
- Molecular Formula : C₂₄H₂₄N₂O₅S₂ .
- Key Features :
- Tetrahydropyridine ring (saturated at positions 1, 4, 5, and 6).
- Additional thiophene and tosyl groups.
- The thiophene moiety introduces sulfur-based interactions (e.g., π-π stacking) in medicinal applications .
Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(Piperidin-1-Yl)Acetyl]-1,2,5,6-Tetrahydropyridine-3-Carboxylate
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate (EMTMP) is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant activity, antimicrobial effects, and potential applications in cancer treatment.
Chemical Structure and Properties
EMTMP is characterized by the presence of a methoxy group and multiple methyl substituents on the pyridine ring, which may influence its interaction with biological systems. The molecular formula is , and its structure can be represented as follows:
1. Antioxidant Activity
Several studies have investigated the antioxidant potential of pyridine derivatives, including EMTMP. Antioxidants are crucial in mitigating oxidative stress linked to various diseases.
- Research Findings : In vitro assays demonstrated that EMTMP exhibits significant radical scavenging activity. The compound showed a dose-dependent response in scavenging DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid .
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
2. Antimicrobial Effects
EMTMP has also been evaluated for its antimicrobial properties against various pathogens.
- Case Study : A study tested EMTMP against Gram-positive and Gram-negative bacteria. Results indicated that EMTMP exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 100 µg/mL, respectively .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
3. Anticancer Potential
The potential of EMTMP as an anticancer agent has been explored through various in vitro studies.
- Mechanism of Action : EMTMP was found to inhibit tubulin polymerization in cancer cell lines. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in MCF-7 breast cancer cells .
- Research Findings : In a comparative study, EMTMP demonstrated a higher cytotoxic effect than some traditional chemotherapeutics at similar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| Doxorubicin | 40 |
Q & A
Synthesis and Optimization
Q1: What synthetic routes are reported for Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate, and how can regioselectivity be controlled during functionalization? A: A key route involves multi-step condensation and hydrogenolysis. For example, substitution of chlorine with methoxide in intermediates (e.g., 4-chloro-2,3,5-trimethylpyridine) under basic conditions yields methoxy derivatives. Regioselectivity is achieved via pH control during hydrogenolysis and steric/electronic directing groups . Advanced methods include Biginelli-like reactions for pyridine derivatives, leveraging one-pot multicomponent reactions to streamline synthesis .
Structural Characterization
Q2: How can X-ray crystallography validate the structure of this compound, and what software is recommended for refinement? A: Single-crystal X-ray diffraction (SC-XRD) is standard. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used. SHELXL employs robust least-squares algorithms for high-precision refinement, while ORTEP-III provides graphical interfaces for thermal ellipsoid plots . Ring puckering parameters (e.g., Cremer-Pople coordinates) quantify non-planarity in pyridine rings .
Spectroscopic Analysis
Q3: What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved? A:
- NMR : and NMR identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, methyl groups at δ 2.1–2.5 ppm). - COSY resolves overlapping signals .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1] at m/z 223.27) .
Contradictions (e.g., unexpected peaks) require cross-validation with SC-XRD or alternative synthetic batches .
Reactivity and Functionalization
Q4: What strategies enable selective functionalization of the pyridine ring? A:
- Electrophilic Substitution : Methoxy groups direct electrophiles to para positions.
- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions introduce aryl groups at C-2 or C-6 using Pd catalysts .
- Oxidation : Controlled oxidation of methyl groups yields carboxylic acids for further derivatization .
Pharmacological Applications
Q5: How is this compound used as a building block in drug discovery? A: It serves as a core for gastric acid inhibitors (e.g., proton pump inhibitors) due to its stability and modifiable substituents. Derivatives with substituted aryl groups show enhanced bioavailability in preclinical studies .
Data Validation and Reproducibility
Q6: How can researchers ensure reproducibility in crystallographic data? A:
- Validation Tools : Use PLATON (for symmetry checks) and CIF Validation Reports (via IUCr) to flag outliers .
- Deposition : Archive data in repositories like the Cambridge Structural Database (CSD) with full refinement parameters .
Advanced Computational Modeling
Q7: What computational methods predict the compound’s conformational stability? A:
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates puckering amplitudes .
- Molecular Dynamics : Simulates solvation effects on ring conformation .
Safety and Handling
Q8: What safety protocols are recommended for handling this compound? A:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : Immediate rinsing for skin contact; consult poison control for ingestion .
Derivative Synthesis and SAR Studies
Q9: How are analogs designed to explore structure-activity relationships (SAR)? A:
- Core Modifications : Replace methoxy with ethoxy or halogens to study electronic effects.
- Side-Chain Variations : Introduce benzyl or heteroaryl groups via nucleophilic substitution .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., H/K-ATPase) to correlate substituents with activity .
Resolving Contradictory Data
Q10: How should discrepancies between experimental and computational data be addressed? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
